molecular formula C25H24FIN2O3S B11450963 1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11450963
M. Wt: 578.4 g/mol
InChI Key: KBROHGKZGCIRGA-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes fluorine, iodine, and methoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Nucleophilic substitution reactions: These reactions can be used to introduce the fluorophenoxy and iodophenyl groups.

    Cyclization reactions: These are employed to form the tetrahydroisoquinoline core.

    Thioamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[(4-FLUOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Affecting their activity and leading to downstream effects.

    Modulate signaling pathways: Influencing cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE
  • 1-[(4-BROMOPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE

Uniqueness

The presence of the fluorophenoxy group in 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE distinguishes it from similar compounds, potentially enhancing its reactivity and biological activity.

This detailed article provides a comprehensive overview of 1-[(4-FLUOROPHENOXY)METHYL]-N-(4-IODOPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H24FIN2O3S

Molecular Weight

578.4 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(4-iodophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C25H24FIN2O3S/c1-30-23-13-16-11-12-29(25(33)28-19-7-5-18(27)6-8-19)22(21(16)14-24(23)31-2)15-32-20-9-3-17(26)4-10-20/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,28,33)

InChI Key

KBROHGKZGCIRGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC=C(C=C3)I)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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